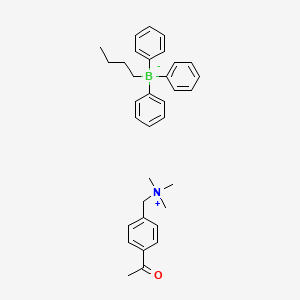
2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxy-2-quinolinecarboxaldehyde with phenylacetic acid under acidic conditions, followed by cyclization and oxidation steps to form the indene-dione structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or indene-dione rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives
Applications De Recherche Scientifique
2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Its effects are mediated through specific interactions with proteins and other biomolecules, leading to changes in cellular functions and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-1H-inden-1-one
- 3-Hydroxy-2-(3-hydroxy-2-quinolyl)-5-[(phenylsulphonyl)oxy]-1H-inden-1-one
Uniqueness
2-(3-Hydroxy-2-quinolyl)-5-phenyl-1H-indene-1,3(2H)-dione stands out due to its specific structural features, such as the combination of quinoline and indene-dione moieties. This unique structure imparts distinct chemical reactivity and potential applications that may not be observed in similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
Propriétés
Numéro CAS |
34432-91-2 |
|---|---|
Formule moléculaire |
C24H15NO3 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-(3-hydroxyquinolin-2-yl)-5-phenylindene-1,3-dione |
InChI |
InChI=1S/C24H15NO3/c26-20-13-16-8-4-5-9-19(16)25-22(20)21-23(27)17-11-10-15(12-18(17)24(21)28)14-6-2-1-3-7-14/h1-13,21,26H |
Clé InChI |
SEMBXXDVPHSLRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C(C3=O)C4=NC5=CC=CC=C5C=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,3-diphenylbenzoyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13736289.png)









